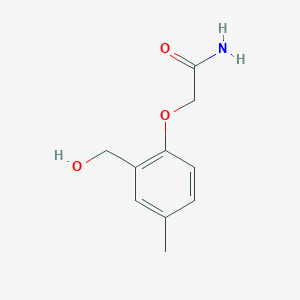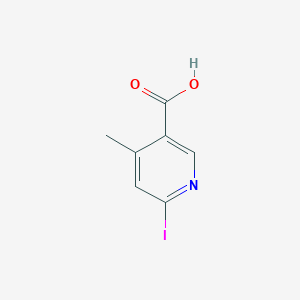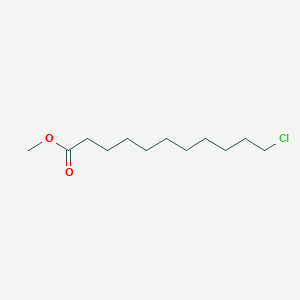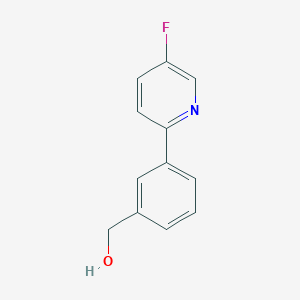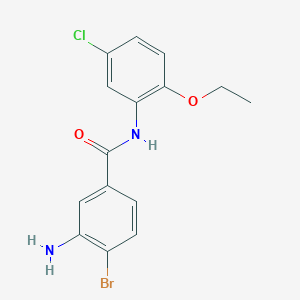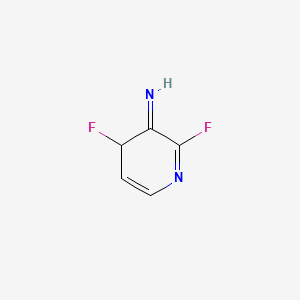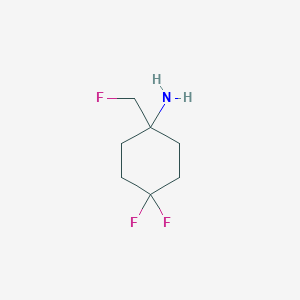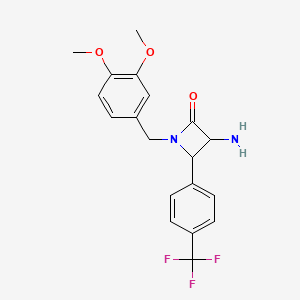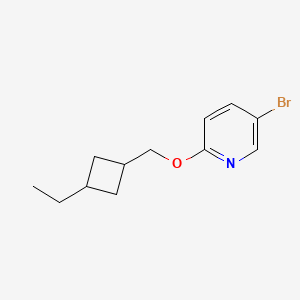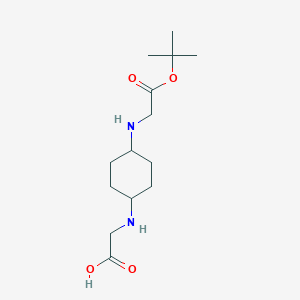
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound characterized by its tert-butoxy and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of tert-butoxycarbonyl-protected amino acids, which are then used as starting materials in subsequent reactions. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often employed to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available tert-butoxycarbonyl-protected amino acids and standard organic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial for its applications in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1R,2R,4S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid
- 2-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]acetic acid
Uniqueness
What sets 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[[4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-16-11-6-4-10(5-7-11)15-8-12(17)18/h10-11,15-16H,4-9H2,1-3H3,(H,17,18) |
Clé InChI |
BOSJFINCZJFSAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1CCC(CC1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)


